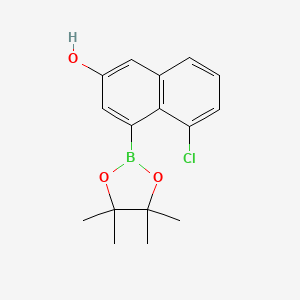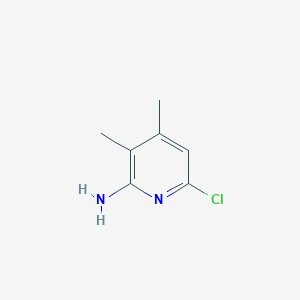
6-Chloro-3,4-dimethylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3,4-dimethylpyridin-2-amine is a chemical compound with the molecular formula C7H9ClN2 and a molecular weight of 156.61 g/mol It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and two methyl groups at the 3rd and 4th positions on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3,4-dimethylpyridin-2-amine typically involves the chlorination of 3,4-dimethylpyridine followed by amination. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position. The resulting intermediate is then subjected to amination using ammonia or an amine source under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
化学反应分析
Types of Reactions: 6-Chloro-3,4-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .
科学研究应用
6-Chloro-3,4-dimethylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 6-Chloro-3,4-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyridine ring influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
3,4-Dimethylpyridine: Lacks the chlorine atom, resulting in different reactivity and applications.
6-Chloropyridine: Lacks the methyl groups, leading to variations in chemical behavior and biological activity.
2-Aminopyridine: Has an amino group at the 2nd position but lacks the chlorine and methyl groups.
Uniqueness: 6-Chloro-3,4-dimethylpyridin-2-amine is unique due to the specific combination of chlorine and methyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
属性
分子式 |
C7H9ClN2 |
|---|---|
分子量 |
156.61 g/mol |
IUPAC 名称 |
6-chloro-3,4-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H9ClN2/c1-4-3-6(8)10-7(9)5(4)2/h3H,1-2H3,(H2,9,10) |
InChI 键 |
DNOOQZMHXXFDJJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1C)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


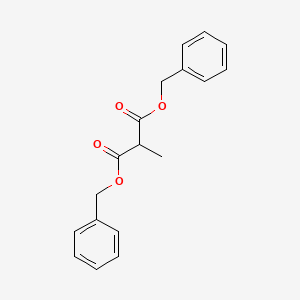
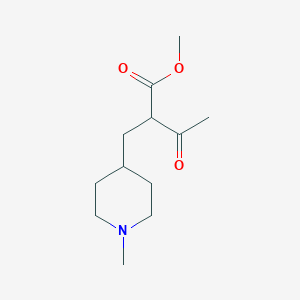
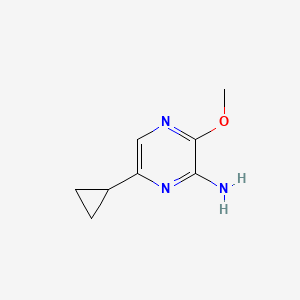
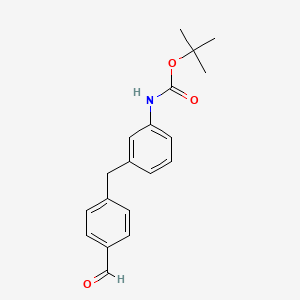
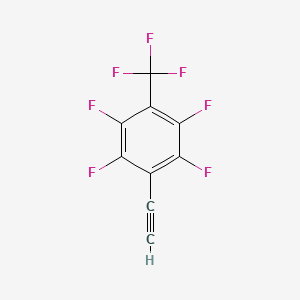
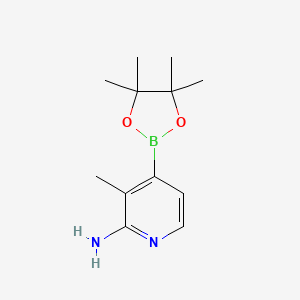
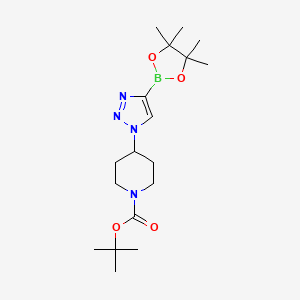
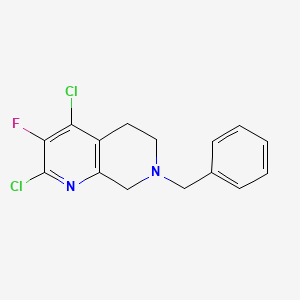
![2-(3-Aminopyrazolo[1,5-a]pyrimidin-5-yl)cyclopropanecarbonitrile](/img/structure/B13923292.png)
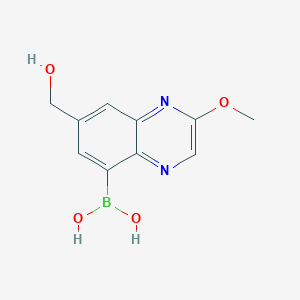
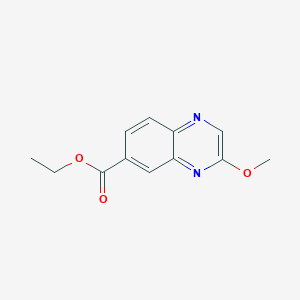
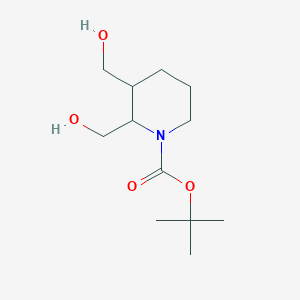
![[4-(5-Pyrimidinyl)phenyl]acetonitrile](/img/structure/B13923309.png)
